(1-benzyl-1H-benzimidazol-2-yl)(2,3-dimethoxyphenyl)methanol
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Overview
Description
(1-benzyl-1H-benzimidazol-2-yl)(2,3-dimethoxyphenyl)methanol is a complex organic compound that features a benzimidazole core linked to a dimethoxyphenyl group through a methanol bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-benzyl-1H-benzimidazol-2-yl)(2,3-dimethoxyphenyl)methanol typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the benzyl group. The final step involves the coupling of the benzimidazole derivative with 2,3-dimethoxybenzaldehyde under reductive conditions to form the desired methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
(1-benzyl-1H-benzimidazol-2-yl)(2,3-dimethoxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The benzimidazole ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield benzaldehyde or benzoic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1-benzyl-1H-benzimidazol-2-yl)(2,3-dimethoxyphenyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism of action of (1-benzyl-1H-benzimidazol-2-yl)(2,3-dimethoxyphenyl)methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (1-benzyl-1H-benzimidazol-2-yl)(2,4-dimethoxyphenyl)methanol
- (1-benzyl-1H-benzimidazol-2-yl)(3,4-dimethoxyphenyl)methanol
- (1-benzyl-1H-benzimidazol-2-yl)(2,3-dimethoxyphenyl)ethanol
Uniqueness
What sets (1-benzyl-1H-benzimidazol-2-yl)(2,3-dimethoxyphenyl)methanol apart from similar compounds is its specific substitution pattern on the phenyl ring and the presence of the methanol group. These structural features confer unique chemical properties and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(1-benzylbenzimidazol-2-yl)-(2,3-dimethoxyphenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-27-20-14-8-11-17(22(20)28-2)21(26)23-24-18-12-6-7-13-19(18)25(23)15-16-9-4-3-5-10-16/h3-14,21,26H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSQIODSULNOFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(C2=NC3=CC=CC=C3N2CC4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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